molecular formula C18H14N2O2 B1595210 3-(2-Phthalimidoethyl)indole CAS No. 15741-71-6

3-(2-Phthalimidoethyl)indole

Cat. No. B1595210
CAS RN: 15741-71-6
M. Wt: 290.3 g/mol
InChI Key: SAQDVULJSRMFJO-UHFFFAOYSA-N
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Description

3-(2-Phthalimidoethyl)indole, also known as CX5461, is a small molecule that has gained attention among scientists due to its promising anticancer properties. It is a type of chemical entity .


Synthesis Analysis

The synthesis of indole derivatives, including 3-(2-Phthalimidoethyl)indole, involves various strategies. Indole synthesis involves a two-step reaction, which is highly influenced by reaction thermodynamics . The synthesis of indole derivatives in water has also been reported .


Molecular Structure Analysis

The molecular formula of 3-(2-Phthalimidoethyl)indole is C18H14N2O2 . Its average mass is 290.316 Da . The molecule has a density of 1.4±0.1 g/cm3, a boiling point of 518.9±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C .


Chemical Reactions Analysis

Indole derivatives, including 3-(2-Phthalimidoethyl)indole, have been used in various chemical reactions. For instance, they have been used in the construction of chiral permanent porous hydrogen-bonded frameworks for heterogeneous asymmetric catalysis .


Physical And Chemical Properties Analysis

3-(2-Phthalimidoethyl)indole has a molar refractivity of 83.7±0.3 cm3, a polar surface area of 53 Å2, and a polarizability of 33.2±0.5 10-24 cm3 . It also has a surface tension of 66.6±3.0 dyne/cm and a molar volume of 213.3±3.0 cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

Palladium-Catalyzed Ligand-Free Double Cyclization Reactions : A novel approach involving palladium-catalyzed ligand-free double cyclization reactions has been developed to efficiently synthesize 3-(1'-indolyl)-phthalides, combining indole and phthalide scaffolds. This method, which uses only 1.0 mol % of catalyst loading, highlights the compound's significance in the synthesis of bioactive molecules under mild conditions (Yuan et al., 2020).

Biological Activities and Applications

Antioxidant, Antibacterial, and Antibiofilm Agents : Indole derivatives, including those related to 3-(2-Phthalimidoethyl)indole, have been synthesized and evaluated for their antioxidant and antibacterial properties. Certain analogues have shown potent antibacterial activity and the ability to inhibit biofilm formation, indicating their potential in addressing microbial resistance and infection control (Sharma et al., 2017).

Chemical Modifications for Enhanced Biological Effects

Cancer Chemotherapy and Drug Design : Research into indole-3-carbinol (I3C) and its derivatives, which share a structural resemblance with 3-(2-Phthalimidoethyl)indole, focuses on their application in cancer chemotherapy. I3C and its metabolite bis(3'-indolyl)methane (DIM) have shown to induce apoptosis, growth inhibition, and antiangiogenic activities in various cancer models. These findings support the development of indole-based derivatives as potential anticancer agents (Safe et al., 2008).

Environmental Applications

Indole Degradation by Bacterial Strains : A study on Burkholderia sp. IDO3, an indole-degrading bacterium, highlights the environmental relevance of indole-based compounds. This strain exhibits superior degradation capability, potentially offering a biological solution for the bioremediation of indole-contaminated environments. The findings contribute to the understanding of microbial pathways for indole degradation and their application in environmental management (Ma et al., 2019).

Safety And Hazards

The safety data sheet for indole, a related compound, indicates that it is harmful if swallowed, toxic in contact with skin, causes serious eye irritation, and is very toxic to aquatic life .

Future Directions

Research on indole derivatives, including 3-(2-Phthalimidoethyl)indole, is ongoing. Future research will likely focus on designing diverse novel indole derivatives with different promising pharmacological activities and reduced toxicity and side effects .

properties

IUPAC Name

2-[2-(1H-indol-3-yl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-17-14-6-1-2-7-15(14)18(22)20(17)10-9-12-11-19-16-8-4-3-5-13(12)16/h1-8,11,19H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQDVULJSRMFJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302252
Record name 3-(2-Phthalimidoethyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Phthalimidoethyl)indole

CAS RN

15741-71-6
Record name 15741-71-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149842
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-Phthalimidoethyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Tryptamine (3.04 g, 19.0 mmol) and phthalic anhydride (3.00 g, 20.0 mmol) were boiled for 12 h in a water separator. The solvent was distilled off i. vac. and the residue was dissolved in methylene chloride. Product was precipitated out by addition of cyclohexane and the precipitate was filtered off with suction and dried. Yield: 4.46 g (Ind-1; 87%)
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3.04 g
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3 g
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Synthesis routes and methods II

Procedure details

A solution of tryptamine (3.04 g, 19.0 mmol) and phthalic anhydride (3.0 g, 20.0 mmol) in toluene (300 ml) was boiled under reflux for 12 h using a water separator. The solvent was removed i. vac. and the residue was recrystallized from methylene chloride/cyclohexane. Yield: 4.46 g (81%)
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3.04 g
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3 g
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Synthesis routes and methods III

Procedure details

To a stirred suspension of 2-(1H-indol-3-yl)ethylamine (2.0 g in 20 mL of dry tetrahydrofuran) was added N-carbethoxyphthalimide (2.85 g) and the mixture heated to reflux on an oil bath. After 48 hours the reaction was cooled to room temperature, filtered and the filtrate concentrated in vacuo. The resulting solid was suspended in a mixture of hexane/methylene chloride (2.5:1) and filtered. Purification of the collected solids by flash chromatography on silica gel (methylene chloride:methanol, 97:3) gave the title compound (3.1 g).
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2.85 g
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20 mL
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Synthesis routes and methods IV

Procedure details

This compound was prepared by the reaction of tryptamine and N-carboethoxyphthalimide: TLC Rf=0.36 (CH2Cl2); MS (ESI+) m/z 291.0.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
NN Suvorov, EN Gordeev, MV Vasin - Chemistry of Heterocyclic …, 1974 - Springer
The cyclization of hydrazones obtained by coupling of diazonium salts with ethylα-acetyl-δ-phthalimidovalerate gives ethyl 5-substituted-3-(2-phthalimidoethyl)indole-2-carboxylates, …
Number of citations: 3 link.springer.com
EN Gordeev, VN Buyanov, VE Zhigachev - Chemistry of Heterocyclic …, 1992 - Springer
The reaction of 5-acetylindole with hydroxylamine with subsequent reduction of the resulting oxime gave α-(5-indolyl)ethylamine. Coupling of 4-(2-phthalimidoethoxy)- and 4-(2-…
Number of citations: 4 link.springer.com
AN Kost, VG Zabrodnyaya, YN Portnov… - Chemistry of Heterocyclic …, 1980 - Springer
2-Amino-3-(ω-phthalimidoalkyl)indoles have been obtained by the rearrangement of ω-phthalimido acid β-phenylhydrazides under the action of POCl 3 . The possibility has been …
Number of citations: 5 link.springer.com
IA Petrunin, LK Vinograd, NM Przhiyalgovskaya… - Chemistry of …, 1987 - Springer
It was shown that nitration of 5-methoxy-N-phthalyltryptamine in acetic acid gives principally the 4-nitro derivative. The 4-nitro, 4-amino-, and 4-acetyl-amino-derivatives of 5-methoxy-N-…
Number of citations: 1 link.springer.com
RW Brimblecombe, DF Downing… - British Journal of …, 1964 - Wiley Online Library
The methods of synthesis and some pharmacological properties of a number of N‐substituted tryptamines are described. Peripheral vasopressor activity decreased with increase in …
Number of citations: 31 bpspubs.onlinelibrary.wiley.com
DA Partsvaniya, RN Akhvlediani, EN Gordeev… - Pharmaceutical …, 1986 - Springer
We have carried out the synthesis of tryptamines containing the ethylenedioxy group on the benzene ring and have studied their pharmacological activity. At first we used the reaction …
Number of citations: 4 link.springer.com
W Gong, D Chu, H Jiang, X Chen, Y Cui… - Nature Communications, 2019 - nature.com
The search for porous materials with strong Brønsted acid sites for challenging reactions has long been of significant interest, but it remains a formidable synthetic challenge. Here we …
Number of citations: 115 www.nature.com
YN Portnov, VG Zabrodnyaya, VG Voronin… - Chemistry of Heterocyclic …, 1983 - Springer
The reaction of N-methyl-N-phenyl-N′-(ω-chloro)acylhydrazines with POC1 3 yields derivatives of 2-amino-3-(ω)-chloroalkyl) indoles. Hydrazides of β-chloropropionic acid were found …
Number of citations: 3 link.springer.com
W He, BL Zhang, ZJ Li, SY Zhang - Synthetic communications, 2005 - Taylor & Francis
Indole derivatives have been efficiently synthesized from ethyl 2‐phenylhydrazono‐5‐phthalimido‐pentanoate and its derivatives, which were obtained by Japp–Klingmann reaction …
Number of citations: 13 www.tandfonline.com
LF Tietze, T Eicher, U Diederichsen, A Speicher… - 2015 - books.google.com
The second edition of this classic text book has been completely revised, updated, and extended to include chapters on biomimetic amination reactions, Wacker oxidation, and useful …
Number of citations: 259 books.google.com

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